molecular formula C12H16ClF2O3P B12579215 Diethyl {[4-(chloromethyl)phenyl](difluoro)methyl}phosphonate CAS No. 614760-23-5

Diethyl {[4-(chloromethyl)phenyl](difluoro)methyl}phosphonate

Cat. No.: B12579215
CAS No.: 614760-23-5
M. Wt: 312.68 g/mol
InChI Key: PHVSJPQGCMVQPX-UHFFFAOYSA-N
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Description

Diethyl {4-(chloromethyl)phenylmethyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluoromethylated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {4-(chloromethyl)phenylmethyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable chloromethylated aromatic compound under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which allows for the formation of the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl {4-(chloromethyl)phenylmethyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {4-(chloromethyl)phenylmethyl}phosphonate is unique due to the presence of both a chloromethyl and a difluoromethyl group on the phenyl ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds .

Properties

CAS No.

614760-23-5

Molecular Formula

C12H16ClF2O3P

Molecular Weight

312.68 g/mol

IUPAC Name

1-(chloromethyl)-4-[diethoxyphosphoryl(difluoro)methyl]benzene

InChI

InChI=1S/C12H16ClF2O3P/c1-3-17-19(16,18-4-2)12(14,15)11-7-5-10(9-13)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

PHVSJPQGCMVQPX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)CCl)(F)F)OCC

Origin of Product

United States

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